Ethyl 4-(3-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-(3-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 4-(3-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyridazine ring. This intermediate is then subjected to further reactions with 3-methylbenzoyl chloride and phenyl isocyanate to introduce the amido and phenyl groups, respectively. The reaction conditions often require the use of organic solvents such as ethanol or dichloromethane and catalysts like triethylamine to facilitate the reactions .
Chemical Reactions Analysis
Ethyl 4-(3-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 4-(3-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in inflammatory and neurodegenerative processes. For example, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of apoptosis markers like cleaved caspase-3 . These interactions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 4-(3-methylbenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties but differ in their chemical structure and specific biological activities.
Thiazole Derivatives: Thiazole-based compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Properties
IUPAC Name |
ethyl 4-[(3-methylbenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-3-28-21(27)19-17(22-20(26)15-9-7-8-14(2)12-15)13-18(25)24(23-19)16-10-5-4-6-11-16/h4-13H,3H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHGZARYFNMADP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC(=C2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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